molecular formula C8H12N2O B14846437 3-Amino-5-(dimethylamino)phenol

3-Amino-5-(dimethylamino)phenol

Cat. No.: B14846437
M. Wt: 152.19 g/mol
InChI Key: XYABJDDMRNHIGC-UHFFFAOYSA-N
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Description

3-Amino-5-(dimethylamino)phenol is an organic compound with the molecular formula C8H12N2O. It is a derivative of phenol, where the amino group is positioned at the third carbon and the dimethylamino group at the fifth carbon of the benzene ring. This compound is known for its applications in various fields, including dye synthesis and pharmaceutical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-5-(dimethylamino)phenol typically involves the reaction of dimethylamine aqueous solution with resorcinol. The process can be summarized as follows :

    Reaction: Resorcinol is reacted with dimethylamine aqueous solution in an autoclave at elevated temperatures (around 175-180°C).

    Neutralization: The reaction mixture is then neutralized with industrial liquid alkali.

    Extraction: Toluene is used to extract by-products from the aqueous phase.

    Purification: The aqueous phase is washed to remove unreacted resorcinol.

    Distillation: The final product is obtained through vacuum distillation.

Industrial Production Methods

The industrial production method follows a similar route but is optimized for large-scale production. The process ensures high product purity and is designed to be safe for industrial operations .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives .

Scientific Research Applications

3-Amino-5-(dimethylamino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(dimethylamino)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through the formation of hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)phenol: Similar structure but lacks the amino group at the third position.

    3-Aminophenol: Lacks the dimethylamino group at the fifth position.

    N,N-Dimethyl-m-aminophenol: Another name for 3-(Dimethylamino)phenol.

Uniqueness

3-Amino-5-(dimethylamino)phenol is unique due to the presence of both amino and dimethylamino groups on the phenol ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-amino-5-(dimethylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,9H2,1-2H3

InChI Key

XYABJDDMRNHIGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)N)O

Origin of Product

United States

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